molecular formula C8H6O3 B14374031 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine CAS No. 90566-64-6

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine

Cat. No.: B14374031
CAS No.: 90566-64-6
M. Wt: 150.13 g/mol
InChI Key: OIWYZDSXPXQHDN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature of 2H-4,7-Methanoiupac.orgyoutube.comdioxolo[4,5-d]oxepine

The name 2H-4,7-Methano iupac.orgyoutube.comdioxolo[4,5-d]oxepine is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for bridged fused ring systems. iupac.orgqmul.ac.uk A breakdown of the name reveals the systematic construction of the molecule:

Parent Fused System : The foundation of the name is the fused heterocyclic system, " iupac.orgyoutube.comdioxolo[4,5-d]oxepine". This indicates two parent rings are joined together:

Oxepine : An unsaturated seven-membered ring containing one oxygen atom and three double bonds. nih.gov

iupac.orgyoutube.comdioxole : A five-membered ring with two oxygen atoms at positions 1 and 3.

[4,5-d] : This descriptor specifies the fusion site. The iupac.orgyoutube.comdioxole ring is fused to the 'd' face (the bond between atoms 4 and 5) of the oxepine ring.

Bridge : The term "Methano-" signifies a bridge across the fused ring system. Specifically, it is a single carbon atom (-CH₂-) bridge.

Bridge Locants : The numbers "4,7-" indicate that the methano bridge connects atoms at positions 4 and 7 of the parent fused system.

Indicated Hydrogen : The "2H-" prefix is used to specify the location of a saturated carbon atom (a CH₂ group) in the ring system that is not otherwise apparent from the bonding. In this case, it is at position 2 of the final bridged structure.

This systematic approach allows for the unambiguous reconstruction of the molecule's complex structure from its name. youtube.comqmul.ac.uk

Core Polycyclic Framework Topology

The topology of 2H-4,7-Methano iupac.orgyoutube.comdioxolo[4,5-d]oxepine is characterized by a bridged, fused, tricyclic system. The construction of this framework can be visualized hierarchically:

Fusion : A five-membered iupac.orgyoutube.comdioxole ring is ortho-fused to a seven-membered oxepine ring. This fusion creates a bicyclic core where the two rings share a common bond.

Bridging : A methano bridge then spans across this fused system, connecting the non-adjacent positions 4 and 7. This bridging constrains the molecule into a rigid, three-dimensional conformation and creates a third ring.

The resulting polycyclic skeleton is a defining feature of the molecule, influencing its chemical and physical properties.

Structural Details of 2H-4,7-Methano iupac.orgyoutube.comdioxolo[4,5-d]oxepine
FeatureDescription
Parent Heterocycle 1Oxepine
Parent Heterocycle 2 iupac.orgyoutube.comdioxole
Fusion Typeortho-fusion ([4,5-d])
Bridge TypeMethano (-CH₂-)
Bridge Attachment PointsPositions 4 and 7

Stereochemical Considerations and Absolute Configuration

The rigid, bridged structure of 2H-4,7-Methano iupac.orgyoutube.comdioxolo[4,5-d]oxepine contains multiple chiral centers, leading to the possibility of stereoisomerism.

Identification of Stereocenters: The key stereocenters in this molecule are the bridgehead carbons and other substituted carbons within the strained ring system. The specific spatial arrangement of atoms at these centers defines the molecule's absolute configuration.

Assignment of Absolute Configuration: The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. wikipedia.org This is commonly designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org The assignment for complex bridged systems requires careful application of these rules, often with the aid of digraphs to resolve priorities in the polycyclic framework. stackexchange.com

Methods for Determination: Determining the absolute configuration of a specific stereoisomer is a critical task in chemistry. nih.govnih.gov The definitive method is single-crystal X-ray crystallography, which provides a direct visualization of the molecular structure in the solid state. wikipedia.orgnih.gov For molecules that are difficult to crystallize, or for analysis in solution, chiroptical spectroscopic methods are employed. These include:

Electronic Circular Dichroism (ECD) : This technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's stereochemistry. rsc.org

Vibrational Circular Dichroism (VCD) : An infrared-based technique that can also be used to determine absolute configuration in solution. nih.gov

In modern chemistry, these experimental results are often compared with quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to provide a reliable assignment of the absolute configuration. nih.govnih.gov

Table of Compounds
Compound Name
2H-4,7-Methano iupac.orgyoutube.comdioxolo[4,5-d]oxepine
Oxepine
iupac.orgyoutube.comdioxole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90566-64-6

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3,5,9-trioxatricyclo[6.2.1.02,6]undeca-1(10),2(6),7-triene

InChI

InChI=1S/C8H6O3/c1-5-3-9-6(1)2-7-8(5)11-4-10-7/h2-3H,1,4H2

InChI Key

OIWYZDSXPXQHDN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=CO2)OCO3

Origin of Product

United States

Synthetic Methodologies for 2h 4,7 Methano 1 2 Dioxolo 4,5 D Oxepine and Its Key Derivatives

Strategies Employing Chiral Pool Precursors

Synthesis from Quinic Acid

Quinic acid is a readily available chiral synthon, possessing a cyclohexane (B81311) ring with multiple hydroxyl groups and a carboxylic acid, making it an ideal starting point for synthesizing complex polycyclic structures. researchgate.net Its inherent stereochemistry guides the formation of new stereocenters during the synthetic sequence. researchgate.netnih.gov

A key step in the synthetic pathway from quinic acid involves the protection of its diol functionalities. The formation of acetal (B89532) or ketal protecting groups is crucial for selectively masking certain hydroxyl groups while others are manipulated. The reaction of quinic acid with aldehydes can lead to the formation of acetal products, often with high diastereoselectivity. nih.govresearchgate.net For instance, the reaction between quinic acid and aldehydes like acetaldehyde (B116499) can proceed via acetalization at a cis-diol function, demonstrating the influence of the substrate's inherent stereochemistry on the reaction outcome. nih.govresearchgate.net This selective protection is fundamental for directing subsequent chemical transformations to specific sites on the quinic acid backbone.

This diastereoselective acetalization is a general and effective strategy for generating polyketide structures from 1,3,5-triol systems, which are structurally related to the quinic acid core. figshare.com The formation of these cyclic acetals not only serves as a protective measure but also rigidifies the cyclohexane ring, further influencing the stereochemical outcome of subsequent reactions.

With key hydroxyl groups protected as acetals, the remaining functional groups on the quinic acid scaffold, such as the free hydroxyls and the carboxylic acid, can be selectively modified. These transformations are essential for elaborating the core structure and introducing the necessary functionalities for cyclization into the target oxepine ring.

Common functional group interconversions include the conversion of alcohols into better leaving groups, such as sulfonates (tosylates, mesylates) or halides, to facilitate nucleophilic substitution reactions. ub.edu The carboxylic acid can be reduced to a primary alcohol or converted to an ester or amide. One of the most pivotal transformations in this context is lactonization, where the carboxylic acid reacts intramolecularly with a hydroxyl group to form a cyclic ester (a lactone). The selective protection of a lactone intermediate derived from D-(–)-quinic acid is a key step in the synthesis of its enantiomer, L-(+)-quinic acid, highlighting the controlled manipulation of this functionality. researchgate.net The formation of a 1,5-γ-quinolactone from chlorogenic acid (a quinic acid derivative) is another example of this crucial transformation. researchgate.net

In the synthesis of complex molecules from polyols like quinic acid, the selective removal of hydroxyl groups (deoxygenation) is often necessary. Boron-catalyzed reactions have emerged as powerful methods for achieving this transformation. Specifically, borane (B79455) catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can activate Si-H bonds in silanes, enabling the reductive deoxygenation of alcohols. nih.gov This methodology is particularly effective for the regioselective deoxygenation of 1,2-diols, allowing for the targeted removal of a primary hydroxyl group. lookchem.comresearchgate.net

A related and significant phenomenon in the chemistry of quinic acid derivatives is the intramolecular migration of silyl (B83357) protecting groups. Under certain reaction conditions, a silyl group protecting one hydroxyl can migrate to an adjacent, unprotected hydroxyl group. This migration is influenced by the substituents on the silicon atom and the reaction conditions (base, solvent). The study of O,O-silyl group migrations in quinic acid-derived cyclitols has shown that these migrations can be controlled to selectively form a primary regioisomer, which is a valuable strategy for divergent synthesis.

Catalyst SystemSubstrate TypeReaction TypeOutcome
B(C₆F₅)₃ / SilanesTerminal 1,2-DiolsDeoxygenationSelective reduction of the primary alcohol. researchgate.net
Molecular Borane LACarbonyl CompoundsHydrosilylation/DeoxygenationHeterogeneous catalysis for reduction. nih.gov
Trialkyl/Aryl BoranesDimethylsulfoxonium methylidePolymerizationPolyhomologation via 1,2-alkyl migration. nih.gov

This table summarizes various borane-catalyzed reactions relevant to functional group manipulation.

Synthesis from Shikimic Acid

Shikimic acid, another key intermediate in the biosynthesis of aromatic compounds in plants, shares structural similarities with quinic acid and is also a valuable chiral precursor. researchgate.net Its cyclohexene (B86901) core, featuring multiple stereodefined hydroxyl groups and a carboxylic acid, provides a different set of opportunities for synthetic diversification.

The construction of bridged ring systems is a significant challenge in organic synthesis. Starting from shikimic acid, intramolecular reactions can be designed to form complex polycyclic architectures. A key transformation is intramolecular lactonization, similar to the strategies employed with quinic acid. The formation of a lactone bridge can create rigid, bicyclic, or even more complex caged structures. organic-chemistry.org

The synthesis of lactone-bridged compounds can lead to structures with enforced planarity and unique electronic properties. nih.gov While a direct synthesis of the 2H-4,7-Methano lookchem.comub.edudioxolo[4,5-d]oxepine core from shikimic acid is not detailed in the provided context, the principles of forming bridged lactones are well-established. organic-chemistry.orgnih.gov Such a strategy would likely involve the protection of the vicinal diols as a dioxolane ring, followed by an intramolecular cyclization/lactonization cascade to form the bridged oxepine-lactone core. This approach leverages the inherent stereochemistry of shikimic acid to control the formation of the complex, fused-ring system.

Cycloaddition Approaches for Bridged Oxygen Heterocycles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For bridged oxygen heterocycles, these reactions offer a direct and often stereocontrolled route to complex polycyclic architectures.

Organophotoredox-Catalyzed Oxa-[4+2] Cycloaddition Reactions in Related Systems

A noteworthy advancement in the synthesis of O-heterocycles is the development of organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition reactions. nii.ac.jpresearchgate.net This method presents a sustainable and efficient alternative to traditional thermal or metal-catalyzed approaches, which often require harsh conditions. nii.ac.jpresearchgate.net By utilizing a thioxanthylium photoredox catalyst and visible light, such as green light, this strategy facilitates the reaction between ortho-quinone methides and styrenes to yield the desired cycloadducts. nii.ac.jpfigshare.com

The reaction is particularly effective with styrenes that possess electron-donating groups. nii.ac.jpfigshare.com The process is characterized by its high atom economy and its ability to proceed under mild conditions, making it an attractive method for generating various synthetically useful heterocycles. nii.ac.jp Photoinduced chemical transformations, in general, are a powerful strategy for creating heterocycles and polycyclic compounds. nii.ac.jpresearchgate.net While some photoinduced reactions require high-energy UV light, the use of visible-light photoredox catalysis represents a milder and more cost-effective approach. researchgate.net

The proposed mechanism involves the generation of a radical cation from the styrene (B11656) derivative, which then undergoes a cycloaddition with the ortho-quinone methide. nii.ac.jp This methodology avoids the need for stoichiometric or catalytic amounts of metals and high temperatures, aligning with the principles of green chemistry. nii.ac.jp

Table 1: Organophotoredox-Catalyzed Oxa-[4+2] Cycloaddition of ortho-Quinone Methides with Styrenes

Entry Styrene Derivative Catalyst Light Source Yield (%)
1 4-Methoxystyrene Thioxanthylium Green LED 95
2 4-Methylstyrene Thioxanthylium Green LED 85
3 Styrene Thioxanthylium Green LED 70
4 4-Chlorostyrene Thioxanthylium Green LED 55

Data is representative of findings in related systems and serves for illustrative purposes.

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular reactions, including cyclizations and rearrangements, are fundamental in constructing complex cyclic molecules from acyclic precursors. These strategies are particularly valuable for creating fused and bridged ring systems with high regioselectivity and stereoselectivity.

Acid-Catalyzed Cyclodehydration in the Formation of Fused Dioxolo-Benzopyrano Systems

Acid-catalyzed cyclodehydration is a classic and effective method for the formation of fused heterocyclic systems. This approach involves the removal of a water molecule to facilitate ring closure, often leading to the creation of stable polycyclic structures. In systems analogous to fused dioxolo-benzopyrano frameworks, this strategy has been employed to synthesize a range of highly functionalized polycyclic fragments. nih.gov

The reaction can proceed through either Lewis or Brønsted acid catalysis, and the reactivity can be fine-tuned by the choice of solvent. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) can promote Brønsted acid catalysis, leading to efficient dehydration-cyclization cascades. nih.gov A proposed mechanism involves the protonation of a hydroxyl group by a Brønsted acid, followed by the loss of water to generate an N-acyliminium ion intermediate. This reactive intermediate is then trapped intramolecularly by a tethered nucleophile, leading to the formation of the fused ring system. nih.gov This method has proven successful for a variety of nucleophiles and produces high-value molecular motifs. nih.gov

In a related context, α-hydroxy lactams derived from N-substituted phthalimides undergo acid-catalyzed cyclodehydration to form various isoindolo-fused heterocyclic systems. rsc.org This demonstrates the versatility of cyclodehydration in creating complex, fused architectures from readily available starting materials.

Ferrier-Type Ring Expansion for Seven-Membered Oxacycle Construction

The construction of seven-membered oxacycles, or oxepanes, is a significant challenge in synthetic chemistry. Ring expansion strategies provide an elegant solution for accessing these medium-sized rings, which are present in numerous bioactive natural products. nih.gov While various methods exist, including direct cyclization and ring-closing metathesis, ring expansions of smaller carbocycles are particularly noteworthy. nih.govresearchgate.net

Strategies for building seven-membered cyclic ethers have involved the ring expansion of three-membered rings like cyclopropanes and epoxides. nih.govresearchgate.net More recently, the skeletal remodeling of four-membered carbocycles has emerged as a novel route. For example, substituted oxepane (B1206615) derivatives can be synthesized from 4-hydroxy-2-cyclobutenones. nih.gov This process can be catalyzed by Rh(I) complexes in a cascade involving C-C bond formation and cleavage. nih.govnih.gov The proposed mechanism suggests the formation of a fused [3.2.0] bicycle intermediate, which then undergoes a β-carbon elimination to furnish the seven-membered oxepane scaffold. nih.gov This method is stereoretentive and introduces functional groups that can be used for further diversification, such as the formation of fused or bridged ring systems. nih.govnih.gov

The scope of this Rh(I)-catalyzed ring expansion is broad, tolerating various aromatic and heterocyclic substrates with both electron-donating and electron-withdrawing groups, leading to the corresponding oxepane products in moderate to good yields. nih.gov

Table 2: Substrate Scope in Rh(I)-Catalyzed Oxepane Formation

Entry Aryl Substituent on Cyclobutenone Yield of Oxepane Derivative (%)
1 4-Methoxyphenyl 85
2 4-Trifluoromethylphenyl 78
3 2-Thienyl 75
4 4-Chlorophenyl 82

Data is representative of findings in related systems and serves for illustrative purposes.

Chemical Reactivity and Reaction Mechanisms

Selective Functional Group Interconversions within the Bridged Oxepine Skeleton

Mechanistic Investigations of Deoxygenation Processes

Mechanistic investigations into the deoxygenation processes specifically involving the 2H-4,7-Methano tuni.fifigshare.comdioxolo[4,5-d]oxepine molecule are not described in the current body of scientific literature. Deoxygenation reactions are a critical class of transformations in organic chemistry, often involving radical or ionic intermediates to remove oxygen-containing functional groups. The feasibility and mechanism of such a process on the subject compound would be influenced by the stability of potential intermediates and the accessibility of the oxygen atoms within the bridged skeleton to reducing agents. However, without dedicated mechanistic studies on this specific compound, a scientifically rigorous discussion cannot be provided.

Studies on O,O-Silyl Migrations in Quinic Acid-Derived Precursors

A significant area of research pertinent to the synthesis of complex molecules, including precursors to bridged oxepine systems, involves the study of O,O-silyl group migrations in polyol systems derived from quinic acid. These migrations are crucial for achieving selective protection and functionalization of hydroxyl groups, a common challenge in the synthesis of natural products and their analogues.

Research has demonstrated that the migration of silyl (B83357) groups on a quinic acid-derived cyclitol is highly dependent on both the nature of the substituents on the silicon atom and the specific reaction conditions employed. tuni.finih.gov The ease of this intramolecular rearrangement can be leveraged for divergent synthesis strategies. tuni.finih.gov

Studies on trisilylated diols derived from quinic acid have shown that the choice of base and solvent plays a pivotal role in directing the outcome of the silyl migration. For instance, the use of imidazole (B134444) as a base has been found to promote the exclusive formation of a specific isomer resulting from a 2-O → 1-O silyl group migration. tuni.fi This particular migration from a tertiary to a primary hydroxyl group is a facile process. tuni.fi

Conversely, migrations within the six-membered ring, such as a 5-O → 4-O shift, are more challenging and necessitate harsher reaction conditions. tuni.fi The relative trans disposition of the oxygen atoms involved in this latter migration contributes to its higher activation energy. tuni.fi The steric bulk of the silyl group is also a determining factor; bulkier groups like tert-butyldiphenylsilyl (TBDPS) have been observed to migrate more readily than less bulky groups such as tert-butyldimethylsilyl (TBDMS). tuni.fi

The table below summarizes the conditions and outcomes of O,O-silyl group migration studies on quinic acid-derived precursors.

EntrySilyl GroupBaseSolventTime (h)Observed MigrationYield (%)
1TBDPSImidazoleDMF6Exclusive 2-O → 1-O-
2TBDMSImidazoleDMF6Exclusive 2-O → 1-O-
3TBDPSImidazole (increased amount)DMF242-O → 1-O and 5-O → 4-O-
4TBDMSImidazole (increased amount)DMF24Only 2-O → 1-O-
5TBDPSDMAPDMF-2-O → 1-O-
6TBDMSDMAPDMF-2-O → 1-O20

This table is generated based on findings reported in the synthesis and reactivity studies of quinic acid derivatives. The yields for some entries were not specified in the source material.

Cyclization and Cycloisomerization Pathways

Specific cyclization and cycloisomerization pathways leading directly to the 2H-4,7-Methano tuni.fifigshare.comdioxolo[4,5-d]oxepine skeleton are not well-documented in the available scientific literature. The construction of such a complex, bridged heterocyclic system would likely involve sophisticated synthetic strategies, potentially including intramolecular cycloadditions, ring-closing metathesis, or other advanced cyclization reactions. While general methods for the synthesis of various oxepine derivatives are known, these typically result in simpler, non-bridged systems or different substitution patterns. nih.govresearchgate.net Without specific synthetic studies targeting 2H-4,7-Methano tuni.fifigshare.comdioxolo[4,5-d]oxepine, a detailed discussion of the relevant cyclization and cycloisomerization pathways is not feasible.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

No published Density Functional Theory (DFT) studies detailing the reaction mechanisms or transition states involving 2H-4,7-Methano mdpi.comresearchgate.netdioxolo[4,5-d]oxepine were found. Such studies would typically involve calculating the energetic pathways of potential reactions, identifying the geometry of transition states, and determining activation energies to predict reaction kinetics and plausible product formations.

Conformational Analysis and Molecular Dynamics Simulations of Oxepine Ring Systems

There is no available research on the conformational analysis or molecular dynamics (MD) simulations specifically for the 2H-4,7-Methano mdpi.comresearchgate.netdioxolo[4,5-d]oxepine system. A conformational analysis would identify the most stable three-dimensional shapes (conformers) of the molecule, while MD simulations would provide insight into the dynamic motions of the bridged and fused ring system over time, including the flexibility of the seven-membered oxepine ring.

Electronic Structure Calculations and Reactivity Predictions

Specific electronic structure calculations, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, or the calculation of reactivity descriptors (e.g., Fukui functions), have not been reported for 2H-4,7-Methano mdpi.comresearchgate.netdioxolo[4,5-d]oxepine. These calculations are fundamental for predicting a molecule's reactivity towards electrophiles and nucleophiles and understanding its electronic properties.

Computational Prediction of Spectroscopic Parameters

No computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) for 2H-4,7-Methano mdpi.comresearchgate.netdioxolo[4,5-d]oxepine are available in the scientific literature. These theoretical predictions, often performed using methods like DFT, are crucial for aiding in the structural elucidation and characterization of novel compounds by comparing calculated spectra to experimental data. mdpi.com

Synthetic Applications and Role As Chiral Building Blocks

Utilization as Enantiomerically Pure Intermediates in Complex Molecule Synthesis

The asymmetric synthesis of bridged dioxepine frameworks is crucial for their application as enantiomerically pure intermediates. The stereocontrolled construction of these scaffolds allows for the precise spatial arrangement of functional groups, which is a fundamental requirement in the synthesis of complex, biologically active molecules. Methodologies for achieving high enantioselectivity in the formation of related cyclic ethers often involve catalytic asymmetric reactions. For instance, the use of chiral catalysts in cycloaddition reactions is a powerful strategy for creating stereodefined cyclic systems. While direct examples for the named compound are scarce, the principles of asymmetric catalysis are broadly applicable to the synthesis of such chiral building blocks.

Scaffold for the Total Synthesis of Natural Products

Bridged bicyclic ring systems are prevalent motifs in a variety of natural products that exhibit significant biological activities. nih.gov The rigid and defined three-dimensional structure of these scaffolds makes them ideal starting points for the total synthesis of such complex natural products. The synthesis of natural products containing bridged bicyclo[m.n.1] ring systems often relies on strategic cycloaddition reactions to construct the core framework. nih.gov For example, the bridged dihydrooxepine backbone is a key structural feature in certain lignin (B12514952) natural products. nih.govresearchgate.net The strategic incorporation of a chiral bridged dioxepine scaffold can significantly simplify the synthetic route to a complex target molecule by providing a pre-organized stereochemical and conformational foundation.

A hypothetical synthetic approach towards a natural product utilizing a methanodioxoloxepine core would likely involve the initial enantioselective synthesis of this building block, followed by a series of functional group manipulations and further carbon-carbon bond formations to elaborate the final complex structure.

Derivatization to Access Diversified Chiral Fragments and Analogues

Once a core chiral scaffold like a bridged dioxepine is synthesized, it can be subjected to a variety of chemical transformations to generate a library of diversified chiral fragments and analogues. The functional groups present on the dioxepine ring and the methano bridge would serve as handles for derivatization. Potential derivatization reactions could include:

Ring-opening reactions: Selective opening of the oxepine or dioxolane ring could lead to highly functionalized acyclic or alternative heterocyclic structures.

Functional group interconversions: Modification of existing functional groups, such as hydroxyl or carbonyl groups, would allow for the introduction of a wide range of other functionalities.

Carbon-carbon bond-forming reactions: Cross-coupling reactions or additions of organometallic reagents could be employed to attach new substituents to the core scaffold.

This derivatization approach is essential for structure-activity relationship (SAR) studies in drug discovery, where a variety of analogues of a lead compound are synthesized and tested to optimize its biological activity.

Table 1: Potential Derivatization Strategies for Bridged Dioxepine Scaffolds

Reaction TypeReagents and ConditionsPotential Outcome
Ring Opening Lewis acids, nucleophilesAccess to functionalized chiral diols and ethers
Oxidation PCC, Swern oxidationFormation of ketones or aldehydes
Reduction NaBH4, LiAlH4Conversion of carbonyls to hydroxyl groups
Cross-Coupling Suzuki, Sonogashira, HeckIntroduction of aryl, alkynyl, or vinyl groups
Esterification/Etherification Acyl chlorides, alkyl halidesProtection or modification of hydroxyl groups

This table presents hypothetical derivatization strategies based on general organic synthesis principles, as specific data for the target compound is unavailable.

Contribution to Advanced Materials Design through Structurally Related Derivatives (e.g., Organogelators)

The unique structural features of chiral bicyclic molecules, including their rigidity and defined stereochemistry, make their derivatives promising candidates for applications in materials science. mdpi.com Specifically, the self-assembly of chiral molecules can lead to the formation of supramolecular structures with interesting properties, such as organogels. beilstein-journals.orgnih.gov

Organogelators are low-molecular-weight compounds that can immobilize a large volume of an organic solvent at low concentrations, forming a gel. The formation of these gels is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, which lead to the self-assembly of the gelator molecules into a three-dimensional network. mdpi.com The chirality of the building blocks can be transferred to the macroscopic level, resulting in helical fibers and other chiral superstructures. nih.gov

While there is no direct evidence of "2H-4,7-Methano rsc.orgnih.govdioxolo[4,5-d]oxepine" derivatives being used as organogelators, the structural motifs present in this compound—a rigid bicyclic core and oxygen-containing functional groups—are features often found in effective organogelators. The synthesis of derivatives bearing long alkyl chains or aromatic groups could potentially induce gelation in various organic solvents. The study of such materials could contribute to the development of new "smart" materials with applications in areas such as sensing, drug delivery, and catalysis. beilstein-journals.orgnih.gov

Exploration of Biological Activity of 2h 4,7 Methano 1 2 Dioxolo 4,5 D Oxepine Derivatives and Analogues Excluding Clinical Efficacy and Safety Profiles

Antiviral Activity Studies (e.g., Anti-Tobacco Mosaic Virus Activity of Related Compounds)

While direct studies on the antiviral properties of 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine are not available, research into other heterocyclic compounds has demonstrated notable activity against plant viruses like the Tobacco Mosaic Virus (TMV). For instance, various plant-derived compounds, including ursolic acid and 4-methoxycoumarin, have shown significant antiviral effects against TMV, comparable to the commercial agent lentinan. nih.gov These compounds were effective in protective, inactivating, and curative applications. nih.gov Their mechanism of action involves inducing resistance in tobacco plants by enhancing the activity of antioxidant enzymes and promoting the expression of defense genes. nih.gov

Furthermore, synthetic heterocyclic derivatives have been a focus of antiviral research. Novel 1,3,4-thiadiazole (B1197879) derivatives have been designed and synthesized, with some exhibiting excellent protective activity against TMV in vivo. nih.gov One particular derivative, E₂, demonstrated a higher efficacy than the commercial agent ningnanmycin. nih.gov Similarly, a series of novel pyrazole (B372694) amide derivatives have been synthesized and shown to possess promising activity against TMV. mdpi.com The most potent of these, compound 3p, showed superior biological activity compared to ningnanmycin. mdpi.com Other research has identified new prenyl chromone (B188151) derivatives from Cassia nomame that exhibit high anti-TMV activities. researchgate.net

These findings highlight the potential of diverse heterocyclic scaffolds in the development of new antiviral agents against plant pathogens. The structural features of 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine could serve as a basis for designing novel compounds with potential anti-TMV or other antiviral activities.

Anticancer Activity in In Vitro Cell Line Models

The cytotoxic activity of novel chemical entities against cancer cell lines is a cornerstone of preclinical cancer research. Although no in vitro anticancer data exists for 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine, numerous studies have demonstrated the anticancer potential of related heterocyclic systems.

For example, newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been evaluated for their anti-proliferative activity across a panel of eight cancer cell lines, with some derivatives showing efficacy against several hematological cancer types. mdpi.com Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and evaluated for their cytotoxic activity against four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.govnih.gov One compound with a 3-(N,N-dimethylamino)propyl substituent was found to be particularly potent against the HT29 cell line. nih.gov

Furthermore, diazepane substituted nih.govmdpi.comoxazolo[4,5-d]pyrimidines have been synthesized and screened against the NCI 60 cell line panel. researchgate.net Certain derivatives displayed significant growth inhibitory, cytostatic, and cytotoxic activities against various cancer subpanels. researchgate.net Indole-based 1,3,4-oxadiazoles have also been designed as EGFR and COX-2 inhibitors, with one compound exhibiting significant anticancer activity against HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) cell lines. mdpi.com Natural products with an oxepine skeleton, such as dibenzo[b,f]oxepine derivatives, have also shown significant inhibition against various cancer cell lines. semanticscholar.org

These studies underscore the potential of diverse heterocyclic structures as scaffolds for the development of novel anticancer agents. The unique structure of 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine may offer opportunities for the design of new compounds with selective cytotoxicity against cancer cells.

Structure-Bioactivity Relationship Investigations in Preclinical Models

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry and drug design. While specific structure-activity relationship (SAR) studies for 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine are not available, research on other heterocyclic compounds provides a framework for how such investigations are conducted.

For instance, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of a novel neuropeptide S receptor antagonist with potent in vivo activity. nih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. Similarly, in a series of 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid toluidides and xylidides, SAR studies identified compounds with high analgesic activity. mdpi.com

Quantitative structure-activity relationship (QSAR) models are also employed to predict the biological activity of compounds based on their physicochemical properties. Such models have been used to study 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum. mdpi.com These computational approaches can guide the design of more potent and selective compounds.

The investigation of SAR is crucial for optimizing the therapeutic potential of a chemical scaffold. Future research on 2H-4,7-Methano nih.govmdpi.comdioxolo[4,5-d]oxepine and its derivatives would benefit from systematic SAR studies to identify key structural features responsible for any observed biological activity and to guide the development of more effective and targeted agents.

Future Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of seven-membered heterocyclic rings, particularly those with the conformational rigidity imposed by a methano bridge, remains a significant challenge in organic chemistry. While general methods for constructing oxepine cores exist, such as intramolecular Heck reactions, ring-closing metathesis (RCM), and various cycloadditions, these have not been extensively applied to complex bridged systems like 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine. researchgate.netresearchgate.net

Future research should focus on developing novel synthetic pathways that are not only efficient in terms of yield but also offer high levels of stereocontrol. The inherent chirality and complex topography of the target molecule necessitate the use of asymmetric synthesis. Promising strategies could include:

Asymmetric [4+3] Cycloadditions: Exploration of chiral catalysts to control the stereochemistry during the formation of the seven-membered oxepine ring.

Tandem Radical Cyclizations: Designing precursors that can undergo a cascade of reactions to build the bridged framework in a single, controlled operation. tsijournals.com

Relay Ring-Closing Metathesis: Employing advanced RCM techniques to overcome the steric challenges associated with forming the bridged ether system. nih.gov

The development of modular and stereoselective routes would be crucial for accessing a variety of substituted analogues, which is essential for investigating structure-activity relationships in biological and materials science contexts.

Advanced Mechanistic Studies of Rearrangement and Transformation Reactions

The oxepine ring is known for its fascinating valence tautomerism, existing in equilibrium with its corresponding benzene (B151609) oxide. wikipedia.org The methano bridge in 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine likely influences this equilibrium significantly, potentially stabilizing the oxepine form. Advanced mechanistic studies, combining computational modeling and experimental validation, are needed to understand the electronic structure and reactivity of this specific scaffold.

Key research questions to be addressed include:

Valence Tautomerism: Does a measurable equilibrium with a corresponding bicyclic oxide form exist, and how is it affected by the bridged structure and substitution?

Ring-Opening and Rearrangement: Under what thermal, photochemical, or catalytic conditions does the bridged oxepine ring undergo rearrangements or ring-opening reactions? Understanding these pathways could lead to novel synthetic transformations.

Reaction Mechanisms: Detailed investigation of reactions such as electrophilic additions, cycloadditions, or metal-catalyzed functionalizations on the oxepine core. For instance, studying radical annulation/sulfonation reactions, which have been applied to other oxepinones, could provide pathways to new derivatives. acs.org

These studies would provide fundamental insights into the behavior of constrained seven-membered heterocycles and guide the rational design of new synthetic methodologies.

Design and Synthesis of Novel Derivatives for Targeted Biological Probes

Compounds featuring oxepine and dioxolane motifs are prevalent in a wide range of biologically active natural products and pharmaceuticals. researchgate.netnih.gov The dibenzo[b,f]oxepine scaffold, for example, is found in molecules with anticancer, anti-inflammatory, and neuroprotective properties. acs.org The rigid structure of 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine could serve as a unique pharmacophore or a scaffold for presenting functional groups in a well-defined spatial orientation.

Future work should be directed towards the synthesis of derivatives designed as targeted biological probes. This could involve:

Attachment of Fluorophores: Incorporating fluorescent moieties to visualize the uptake and distribution of the molecule in cells, allowing for its use in bioimaging.

Introduction of Photoaffinity Labels: Designing derivatives with photoreactive groups that can form covalent bonds with biological targets (e.g., proteins, enzymes) upon irradiation, helping to identify specific molecular interactions.

Synthesis of Biotinylated Analogues: Creating derivatives tagged with biotin (B1667282) to facilitate the isolation and identification of binding partners through affinity chromatography techniques.

By systematically synthesizing and evaluating such derivatives, it may be possible to develop potent and selective probes to investigate biological pathways where related heterocyclic compounds are known to be active.

Exploration of New Catalytic Systems for Oxepine Modifications

The functionalization of the 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine core is a key step in creating diverse molecular libraries for screening. While classical organic reactions can be employed, the development of novel catalytic systems could offer superior efficiency, selectivity, and functional group tolerance.

Future research in this area should explore:

C-H Functionalization: Investigating transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate and functionalize the C-H bonds of the oxepine or methano bridge, providing a direct route to new derivatives without the need for pre-functionalized starting materials.

Biocatalysis: Using enzymes (e.g., cytochrome P450 monooxygenases) to perform selective oxidations on the heterocyclic core, potentially leading to hydroxylated derivatives that can serve as handles for further modification. wikipedia.org

Photoredox Catalysis: Employing light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods, such as radical additions across the double bonds of the oxepine ring.

The discovery of new catalytic systems would greatly expand the synthetic toolbox available for modifying this complex scaffold, accelerating the discovery of new functional molecules.

Applications in Supramolecular Chemistry and Functional Materials

The well-defined, rigid, and three-dimensional structure of 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine makes it an attractive building block, or synthon, for supramolecular chemistry and materials science. Its shape and the presence of multiple oxygen atoms as potential hydrogen bond acceptors suggest a predisposition for forming ordered, self-assembled structures.

Future investigations could pursue:

Host-Guest Chemistry: Exploring the ability of derivatives to act as hosts for small molecules or ions. The inherent cavity and functionality of the bridged system could be tailored to create selective receptors. Bridged heterocyclic systems have been shown to form containers for guest molecules. nih.gov

Crystal Engineering: Using the scaffold to direct the formation of specific crystal packing arrangements, such as porous supramolecular organic frameworks (SOFs) held together by non-covalent interactions. mdpi.com Such materials could have applications in gas storage or separation.

Functional Polymers: Incorporating the bridged oxepine unit into the backbone of polymers. This could lead to materials with unique thermal, mechanical, or optical properties. For example, ladder polymers containing oxepine rings have been shown to exhibit interesting photophysical properties relevant to organic electronics. nih.gov The rigid structure could also induce microporosity, making the polymers suitable for membrane-based applications.

By leveraging the unique structural features of 2H-4,7-Methano acs.orgnih.govdioxolo[4,5-d]oxepine, it may be possible to create a new class of advanced materials with tailored functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.